![molecular formula C19H13N3O2S B2607515 (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-63-0](/img/structure/B2607515.png)
(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
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Description
(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, commonly known as NITD-008, is a synthetic compound that has gained attention in the scientific community due to its potential use in the treatment and prevention of infectious diseases. NITD-008 belongs to a class of compounds known as acrylonitriles and has shown promising results in various scientific studies.
Scientific Research Applications
Photoinduced Birefringence
Research into pyrazoline derivatives, akin to the compound , has demonstrated their potential in fabricating photochromic polymers. These materials exhibit dynamic and static photoinduced birefringence (PIB) phenomena, making them suitable for optical switchers and photonic applications due to their ability to change conformation upon excitation. This change can alter the material's optical properties, a feature that is highly desirable for developing new photonic devices (Szukalski et al., 2015).
Fluorescent Thiazoles
New fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been designed, showing a wide range of fluorescent colors. These compounds exhibit multifunctional properties, including significant positive solvatochromism and tunability of color and intensity, making them applicable in biological imaging. Their ability to penetrate living cells and accumulate in lysosomes and near membranes highlights their potential for bioimaging applications (Eltyshev et al., 2021).
Photophysical and Electrochemical Studies
Studies on thiophenylacrylonitrile derivatives containing a triphenylamine moiety have explored their UV-Vis absorption and photoluminescent (PL) spectra. These properties indicate potential applications in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells (Fang & Yu, 2009).
Anticancer Activity
Acrylonitriles substituted with various heterocycles have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. The structure-activity relationships (SAR) derived from these studies can inform the design of new anticancer agents, highlighting the importance of specific substituent patterns for enhancing cytotoxic potency (Sa̧czewski et al., 2004).
Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, including derivatives similar to the compound of interest, have been demonstrated to exhibit enhanced nonlinear optical limiting behavior. This property is crucial for the development of materials capable of protecting human eyes and optical sensors from intense light sources, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(2-methylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-13-5-2-3-6-14(13)9-16(11-20)19-21-18(12-25-19)15-7-4-8-17(10-15)22(23)24/h2-10,12H,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIYBOXZWKWPX-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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